molecular formula C23H28N4O6S B2812385 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 533870-18-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2812385
CAS No.: 533870-18-7
M. Wt: 488.56
InChI Key: FBJKUVRLMGKJKN-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a 2,4-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a 4-(dipropylsulfamoyl)benzamide group at the 2-position. Its molecular formula is C₃₀H₃₃N₅O₆S (calculated based on structural analogs in and ), with a molecular weight of approximately 588.68 g/mol.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-13-27(14-6-2)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)19-12-9-17(31-3)15-20(19)32-4/h7-12,15H,5-6,13-14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJKUVRLMGKJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole moiety linked to a dipropylsulfamoyl group. The synthesis typically involves multi-step reactions starting from hydrazones and carboxylic acid derivatives under acidic conditions to form the oxadiazole ring. Subsequent reactions yield the final product through the introduction of various functional groups.

Antiproliferative Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can significantly inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction via caspases
HeLa (Cervical)3.2Cell cycle arrest at G2/M phase
A549 (Lung)4.8Inhibition of proliferation pathways

Monoamine Oxidase Inhibition

The compound has also been investigated for its monoamine oxidase (MAO) inhibition properties. Monoamine oxidase is crucial in the metabolism of neurotransmitters, and its inhibition can have implications for treating neurodegenerative diseases such as Parkinson's disease.

Table 2: MAO Inhibition Potency

CompoundMAO-B IC50 (µM)
This compound0.0027
Zonisamide0.0050

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to enzymes involved in cell proliferation and apoptosis regulation. The sulfonamide group enhances its reactivity and selectivity towards these targets.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models.
  • Clinical Implications : Given its potent MAO-B inhibition properties, there is ongoing research into its potential use as an adjunct therapy in neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : Studies exploring SAR have revealed that modifications to the methoxy groups can enhance biological activity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous 1,3,4-oxadiazole derivatives exhibit variations in sulfamoyl substituents and aryl ring substitutions, leading to differences in biological activity, pharmacokinetics, and target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Key Structural Features Biological Activity Molecular Weight (g/mol) Key References
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 2,4-dimethoxyphenyl; dipropylsulfamoyl Not explicitly reported (structural analogs suggest antifungal/antimicrobial potential) ~588.68
LMM5 4-methoxyphenylmethyl; benzyl(methyl)sulfamoyl Antifungal (C. albicans), TrxR inhibition ~522.62
LMM11 Furan-2-yl; cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans), TrxR inhibition ~504.60
OZE-II 3,5-dimethoxyphenyl; 4,4-dimethyloxazolidinylsulfonyl Antimicrobial (S. aureus biofilm inhibition) 488.51
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-dimethoxyphenyl; butyl(ethyl)sulfamoyl No activity reported (structural analog) 488.56
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 3-methoxyphenyl; dipropylsulfamoyl No activity reported (structural analog) ~546.65

Key Findings from Comparative Analysis

Antifungal Activity: LMM5 and LMM11 demonstrate potent antifungal activity against C. albicans, attributed to thioredoxin reductase (TrxR) inhibition .

Substituent Effects on Bioactivity: Aryl Group Position: The 2,4-dimethoxyphenyl group in the target compound provides distinct electronic and steric effects compared to LMM5’s 4-methoxyphenylmethyl or OZE-II’s 3,5-dimethoxyphenyl. These differences may influence target binding; for example, OZE-II’s 3,5-dimethoxy substitution correlates with biofilm inhibition in S. aureus .

Physicochemical Properties :

  • The target compound’s molecular weight (~588.68 g/mol) is higher than LMM5 (~522.62 g/mol) and LMM11 (~504.60 g/mol), which may impact bioavailability. However, the dipropylsulfamoyl group’s lipophilicity could counterbalance this by improving membrane permeability .

Structural Analogs with Unreported Activity :

  • Compounds such as 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () and the 3-methoxyphenyl analog () share core structural features but lack explicit bioactivity data. These could serve as candidates for future antifungal or antimicrobial screening .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄ under reflux .
  • Step 2: Coupling the oxadiazole intermediate with 4-(dipropylsulfamoyl)benzoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in solvents like DMF or dichloromethane .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures >95% purity. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) confirms reaction completion .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; oxadiazole ring carbons at δ 160–165 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) verifies the molecular ion peak at m/z 515.18 (calculated for C₂₇H₃₁N₄O₆S) .
  • X-ray Crystallography: Single-crystal analysis (if available) resolves bond angles and confirms the oxadiazole-thiadiazole distinction (similar to ’s approach for analogs) .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial and anticancer potential?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC Determination: Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC ranges of 16–31.25 µg/mL (similar to ’s analogs) .
    • Time-Kill Kinetics: Assess bactericidal effects over 24 hours using colony count assays .
  • Anticancer Activity:
    • IC₅₀ via MTT Assay: Test against MCF-7 (breast) and HepG2 (liver) cell lines, with dose-response curves ( notes unspecified IC₅₀ values for related thiadiazoles) .
    • Apoptosis Assays: Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Modification:
    • Replace 2,4-dimethoxyphenyl with halogenated (e.g., 2,4-dichlorophenyl) or electron-withdrawing groups to enhance antimicrobial potency (as in ) .
    • Vary dipropylsulfamoyl to dimethyl or diethyl analogs to assess solubility-bioactivity trade-offs .
  • Biological Testing: Compare modified analogs in enzyme inhibition assays (e.g., dihydrofolate reductase for antimicrobial SAR) or kinase profiling for anticancer targets .

Advanced: What mechanistic approaches elucidate its mode of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase IIα (PDB: 1ZXM), focusing on oxadiazole and sulfamoyl binding pockets .
  • Proteomics: SILAC-based LC-MS/MS to identify differentially expressed proteins in treated cancer cells (e.g., upregulation of pro-apoptotic Bax) .
  • Reactive Oxygen Species (ROS) Detection: Fluorescent probes (DCFH-DA) quantify ROS levels in bacterial or cancer cells post-treatment .

Basic: What strategies improve its aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 (20:80 v/v) for preclinical formulations .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter via solvent evaporation) to enhance bioavailability .
  • pH Adjustment: Solubility increases at pH >7 due to sulfonamide deprotonation (pKa ~6.5) .

Advanced: How is its metabolic stability assessed in preclinical models?

Methodological Answer:

  • Microsomal Incubations: Human liver microsomes (HLM) with NADPH, analyzed via LC-MS/MS for metabolite identification (e.g., O-demethylation of methoxy groups) .
  • Pharmacokinetics in Rodents: IV/PO administration (10 mg/kg), with plasma sampling over 24h to calculate t₁/₂, Cmax, and AUC .

Advanced: What toxicological profiling is essential before clinical translation?

Methodological Answer:

  • Acute Toxicity: OECD 423 guidelines in Swiss albino mice (dose range 50–500 mg/kg), monitoring mortality and organ histopathology .
  • Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay in human lymphocytes .
  • hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM desirable) .

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